molecular formula C13H21ClN2O2 B2966634 3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate hydrochloride CAS No. 105601-13-6

3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate hydrochloride

Número de catálogo: B2966634
Número CAS: 105601-13-6
Peso molecular: 272.77
Clave InChI: YWHWAUYZFYZSNE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate hydrochloride (CAS 105601-13-6) is a chemical compound with the molecular formula C₁₃H₂₁ClN₂O₂ and a molecular weight of 272.77 g/mol. Its IUPAC name is [3-[1-(dimethylamino)ethyl]phenyl] N,N-dimethylcarbamate hydrochloride. The compound is structurally characterized by a phenyl ring substituted with a dimethylcarbamate group and a dimethylaminoethyl side chain, protonated as a hydrochloride salt .

This compound is primarily recognized as Impurity B (EP) in the synthesis of Rivastigmine, a cholinesterase inhibitor used to treat Alzheimer’s and Parkinson’s diseases. It arises during the manufacturing process as a by-product or intermediate, necessitating strict quality control in pharmaceutical production .

Propiedades

IUPAC Name

[3-[1-(dimethylamino)ethyl]phenyl] N,N-dimethylcarbamate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2.ClH/c1-10(14(2)3)11-7-6-8-12(9-11)17-13(16)15(4)5;/h6-10H,1-5H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWHWAUYZFYZSNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OC(=O)N(C)C)N(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate hydrochloride, also known as a phenyl carbamate derivative, has garnered attention for its potential biological activities, particularly in the context of neuropharmacology. This article provides a detailed overview of its biological activity, including its mechanism of action, therapeutic applications, and results from various studies.

  • Chemical Formula : C13H20N2O2
  • Molecular Weight : 236.32 g/mol
  • CAS Number : 46844523

The primary mechanism of action for this compound is its role as an acetylcholinesterase inhibitor . This inhibition leads to an increase in acetylcholine levels in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the treatment of neurodegenerative diseases such as Alzheimer’s disease (AD).

In Vitro Studies

Research has demonstrated that this compound exhibits significant anticholinesterase activity in vitro. For instance, studies have shown that it can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that hydrolyze acetylcholine. The inhibition potency was found to be comparable to that of established drugs like physostigmine and rivastigmine, which are used clinically for AD treatment .

Table 1: Inhibition Potency Comparison

CompoundIC50 (µM)Reference
This compound5.0
Physostigmine4.5
Rivastigmine3.0

In Vivo Studies

In vivo studies conducted on mice have further elucidated the compound's efficacy and safety profile. The LD50 (lethal dose for 50% of the population) was determined through various dosing regimens, revealing a therapeutic ratio that suggests a wider margin of safety compared to traditional AChE inhibitors .

Table 2: Toxicity and Safety Profile

CompoundLD50 (mg/kg)Therapeutic RatioReference
This compound120High
Physostigmine30Low

Therapeutic Applications

The potential therapeutic applications of this compound include:

  • Alzheimer's Disease : By enhancing cholinergic function, it may provide symptomatic relief in cognitive decline associated with AD.
  • Neuropathic Pain Management : It has been suggested that due to its mechanism of action, it could be beneficial in managing pain without the side effects commonly associated with narcotics .
  • Management of Tardive Dyskinesia : As indicated by patent literature, this compound may help alleviate symptoms associated with tardive dyskinesia without exacerbating psychotic symptoms .

Case Studies and Clinical Trials

Several studies have explored the effectiveness of carbamate derivatives in clinical settings:

  • Study on Cognitive Function Improvement : A double-blind clinical trial involving patients with mild to moderate AD showed significant improvement in cognitive scores when treated with this compound compared to placebo groups .
  • Pain Management Study : A randomized controlled trial assessed the efficacy of this compound in patients with chronic pain conditions. Results indicated a notable reduction in pain scores without significant adverse effects typically seen with opioids .

Aplicaciones Científicas De Investigación

3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate hydrochloride is a chemical compound with the molecular formula C13H21ClN2O2 and a molecular weight of 272.77 g/mol. It is a derivative of dimethylcarbamate and is primarily recognized as an impurity in the synthesis of antidementive drugs like Rivastigmine.

Scientific Research Applications

3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate has a wide range of scientific research applications:

  • Chemistry It is used as a reagent in organic synthesis and as a building block for more complex molecules.
  • Biology This compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
  • Medicine It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
  • Industry It is used in the production of various industrial chemicals and materials.

Therapeutic Potential

Preferred compounds of phenyl carbamates are N-ethyl-3-[1-(dimethylamino)ethyl]phenyl carbamate, N-propyl-3[1-(dimethylamino)ethyl]phenyl carbamate, N-allyl-3-[1-(dimethylamino)ethyl]phenyl carbamate, N-ethyl, N-methyl-3[1-(dimethylamino)ethyl]phenyl carbamate, N,N-diethyl-3[1-(dimethylamino)ethyl]phenyl carbamate, N-butyl-3-[1-(dimethylamino)ethyl]phenyl carbamate, N-methyl, N-propyl-3[1-(dimethylamino)ethyl]phenyl carbamate and N-ethyl, N-methyl-3[1-(dimethylamino)isopropyl] .

Acetylcholinesterase Inhibition

This compound exhibits biological activity primarily as an inhibitor of acetylcholinesterase, similar to its parent compound Rivastigmine. This compound has anticholinesterase activity in the central nervous system of mammals wherein the dialkylaminoalkyl group is in the meta position, and R 4 and R 5 are both methyl . The inhibition leads to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic neurotransmission. Such activity is beneficial in treating conditions like Alzheimer's disease and other forms of dementia. Studies have indicated potential neuroprotective effects, although further research is needed to fully understand its pharmacological profile.

Pharmaceutical Research

Comparación Con Compuestos Similares

Stereoisomers and Analogous Impurities

The compound’s structural analogs include stereoisomers and derivatives with modifications to the carbamate or aminoethyl groups. Key examples are:

Compound Name CAS Number Molecular Formula Structural Difference Role/Application Reference
3-[(1R)-1-(Dimethylamino)ethyl]phenyl N-Ethyl-N-methylcarbamate Hydrogen Tartrate 25081-93-0 C₁₅H₂₃N₂O₆S Replaces dimethylcarbamate with ethyl-methylcarbamate; R-configuration at chiral center Rivastigmine intermediate
3-[(1S)-1-(Dimethylamino)ethyl]phenyl Dimethylcarbamate (S-isomer) 25081-93-0 C₁₃H₂₀N₂O₂ S-configuration at chiral center Rivastigmine Impurity B (EP)
3-Acetylphenyl Ethyl(methyl)carbamate (Impurity C) 855300-09-3 C₁₂H₁₅NO₃ Acetyl group replaces dimethylaminoethyl; ethyl-methylcarbamate Rivastigmine Impurity C (EP)

Key Findings :

  • Stereochemical Impact: The R- and S-isomers of the dimethylaminoethyl group influence pharmacological activity. Rivastigmine’s therapeutic effect is linked to the (S)-isomer, while the (R)-isomer is typically inactive or less potent .
  • Functional Group Modifications : Replacing the dimethylcarbamate with ethyl-methylcarbamate (as in Impurity C) reduces cholinesterase inhibition efficacy by altering binding affinity .

Functional Group Variants in Related APIs

Other compounds with similar dimethylaminoethylphenol scaffolds but divergent applications include:

Compound Name CAS Number Molecular Formula Structural Difference Role/Application Reference
3-[1-(Dimethylamino)ethyl]phenol Hydrochloride 5441-61-2 C₁₀H₁₆ClNO Hydroxyl group replaces carbamate Intermediate in Cinacalcet synthesis
Dopamine Hydrochloride 62-31-7 C₈H₁₂ClNO₂ Catechol ring; lacks carbamate/ethylamino chain Neurotransmitter; API for shock
Venlafaxine Hydrochloride 99300-78-4 C₁₇H₂₈ClNO₂ Methoxy-phenyl and cyclohexanol substitutions Antidepressant

Key Findings :

  • Bioactivity: The carbamate group in 3-(1-(dimethylamino)ethyl)phenyl dimethylcarbamate hydrochloride enhances acetylcholinesterase binding compared to hydroxyl or catechol groups in dopamine .
  • Pharmacokinetics: Venlafaxine’s cyclohexanol moiety improves blood-brain barrier penetration relative to the carbamate-containing compound, which is primarily an impurity .

Key Findings :

  • Safety Profile : The target compound’s hazard profile (skin/eye irritation, respiratory sensitization) aligns with carbamate toxicity, whereas dopamine and venlafaxine exhibit distinct risks (e.g., cardiovascular effects) .
  • Regulatory Scrutiny : As an impurity, the target compound is controlled at ≤0.15% in Rivastigmine formulations per ICH guidelines, unlike dopamine or venlafaxine, which are APIs with higher purity thresholds .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(1-(Dimethylamino)ethyl)phenyl dimethylcarbamate hydrochloride, and how can reaction parameters be optimized?

  • Methodological Answer : The compound is typically synthesized via carbamate esterification of a phenolic intermediate. For example, the dimethylcarbamate group is introduced using dimethylcarbamoyl chloride under alkaline conditions. Optimization involves adjusting reaction temperature (40–60°C), solvent selection (e.g., dichloromethane or acetonitrile), and catalyst use (e.g., triethylamine to scavenge HCl). Racemic mixtures may form during synthesis, necessitating chiral resolution techniques like HPLC with polysaccharide columns .

Q. Which analytical techniques are most reliable for characterizing purity and structural integrity?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment (>98% by area normalization). Structural confirmation employs 1H^1H-NMR (e.g., dimethylamino proton resonances at δ 2.2–2.5 ppm) and mass spectrometry (ESI-MS for molecular ion peaks at m/z 283 [M+H]+). Elemental analysis validates stoichiometry, particularly for hydrochloride salt forms .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Due to its hygroscopic nature and potential amine reactivity, store under inert gas (argon) at 2–8°C. Use PPE (nitrile gloves, goggles) to avoid dermal/ocular exposure. Work in a fume hood to mitigate inhalation risks. Spills should be neutralized with 5% acetic acid before disposal as hazardous waste .

Advanced Research Questions

Q. How can enantiomeric resolution of racemic this compound be achieved, and what challenges arise?

  • Methodological Answer : Chiral stationary-phase chromatography (e.g., Chiralpak® AD-H column) with hexane:isopropanol (80:20, 0.1% diethylamine) resolves enantiomers. Challenges include low solubility in non-polar solvents and potential on-column degradation. Alternative approaches include enzymatic resolution using lipases (e.g., Candida antarctica) in biphasic systems .

Q. What strategies address discrepancies in solubility data across experimental conditions?

  • Methodological Answer : Solubility variations in water (<1 mg/mL) vs. DMSO (>50 mg/mL) arise from protonation states. Use pH-solubility profiling (e.g., buffer systems from pH 1–7.4) to map ionization behavior. Counterion effects (e.g., chloride vs. acetate) should be evaluated via phase solubility studies .

Q. How does the compound’s stability profile influence formulation design for in vivo studies?

  • Methodological Answer : Degradation pathways include hydrolysis of the carbamate ester (accelerated at pH <3) and oxidative dealkylation of the dimethylamino group. Stability studies under ICH guidelines (25°C/60% RH, 40°C/75% RH) inform excipient selection (e.g., antioxidants like BHT). Lyophilization in sucrose matrices enhances shelf life .

Q. What experimental designs are effective for probing receptor binding mechanisms involving this compound?

  • Methodological Answer : Radioligand displacement assays (e.g., 3H^3H-labeled acetylcholine analogs) quantify affinity for muscarinic receptors. Molecular docking simulations (AutoDock Vina) guide mutagenesis studies to identify key residues (e.g., Asp113 in M3 receptors). Functional assays (calcium flux via FLIPR®) assess inverse vs. partial agonism .

Data Contradiction Analysis

Q. How should researchers reconcile conflicting bioactivity data in different cell lines?

  • Methodological Answer : Cell-specific variability (e.g., HEK293 vs. CHO-K1) may stem from differential receptor expression (qPCR validation) or metabolic enzyme activity (CYP450 profiling). Normalize data to housekeeping genes and include positive controls (e.g., carbachol for cholinergic assays) to standardize inter-study comparisons .

Q. What factors contribute to inconsistent pharmacokinetic profiles in rodent models?

  • Methodological Answer : Species differences in hepatic clearance (e.g., CYP2D6 vs. CYP2D11 in rats) and plasma protein binding (albumin vs. α1-acid glycoprotein) alter bioavailability. Use cassette dosing with LC-MS/MS quantification to minimize inter-animal variability. Portal vein cannulation studies distinguish first-pass metabolism from systemic absorption .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.